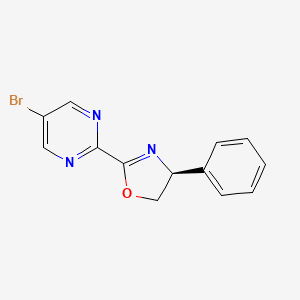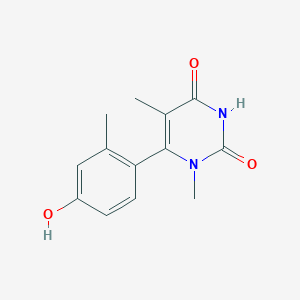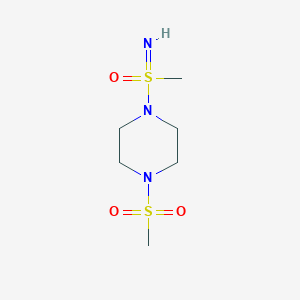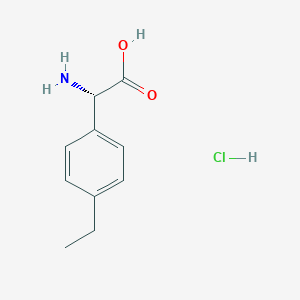
(S)-2-(5-Bromopyrimidin-2-yl)-4-phenyl-4,5-dihydrooxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-(5-Bromopyrimidin-2-yl)-4-phenyl-4,5-dihydrooxazole is a chemical compound that belongs to the class of oxazoles It is characterized by the presence of a bromopyrimidine group attached to a dihydrooxazole ring, which is further substituted with a phenyl group
Méthodes De Préparation
The synthesis of (S)-2-(5-Bromopyrimidin-2-yl)-4-phenyl-4,5-dihydrooxazole typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-bromopyrimidine and a suitable oxazole precursor.
Reaction Conditions: The reaction conditions often involve the use of a base, such as sodium hydride or potassium carbonate, to deprotonate the oxazole precursor. This is followed by the addition of 5-bromopyrimidine to form the desired product.
Industrial Production: On an industrial scale, the synthesis may be optimized to improve yield and purity. This can involve the use of advanced techniques such as continuous flow reactors and high-throughput screening to identify the best reaction conditions.
Analyse Des Réactions Chimiques
(S)-2-(5-Bromopyrimidin-2-yl)-4-phenyl-4,5-dihydrooxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The bromine atom in the bromopyrimidine group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Applications De Recherche Scientifique
(S)-2-(5-Bromopyrimidin-2-yl)-4-phenyl-4,5-dihydrooxazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials with specific properties, such as luminescent materials for optoelectronic applications.
Mécanisme D'action
The mechanism of action of (S)-2-(5-Bromopyrimidin-2-yl)-4-phenyl-4,5-dihydrooxazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
(S)-2-(5-Bromopyrimidin-2-yl)-4-phenyl-4,5-dihydrooxazole can be compared with other similar compounds, such as:
2-(5-Bromopyrimidin-2-yl)-4,5-dihydrooxazole: Lacks the phenyl group, which may affect its chemical and biological properties.
2-(5-Chloropyrimidin-2-yl)-4-phenyl-4,5-dihydrooxazole: Substitution of bromine with chlorine can lead to differences in reactivity and biological activity.
2-(5-Bromopyrimidin-2-yl)-4-phenyl-4,5-dihydrothiazole: Replacement of the oxazole ring with a thiazole ring can result in different chemical and biological properties.
Propriétés
Formule moléculaire |
C13H10BrN3O |
|---|---|
Poids moléculaire |
304.14 g/mol |
Nom IUPAC |
(4S)-2-(5-bromopyrimidin-2-yl)-4-phenyl-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C13H10BrN3O/c14-10-6-15-12(16-7-10)13-17-11(8-18-13)9-4-2-1-3-5-9/h1-7,11H,8H2/t11-/m1/s1 |
Clé InChI |
CKQQQRBLPRWLAW-LLVKDONJSA-N |
SMILES isomérique |
C1[C@@H](N=C(O1)C2=NC=C(C=N2)Br)C3=CC=CC=C3 |
SMILES canonique |
C1C(N=C(O1)C2=NC=C(C=N2)Br)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-Butyl 8-fluoro-8-(hydroxymethyl)-2-oxa-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B12948287.png)



![1,4,8,11,15,18,22,25-Octabutoxy-29H,31H-tetrabenzo[b,g,l,q]porphine](/img/structure/B12948299.png)

![Benzene, 1-[1-(bromomethyl)ethenyl]-2-(methylsulfonyl)-](/img/structure/B12948316.png)
![4',5-Diphenyl-[1,4'-biimidazolidine]-2,2',4,5'-tetraone](/img/structure/B12948328.png)
![3-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfanyl]-N'-sulfamoyl(1,2,3-13C3)propanimidamide](/img/structure/B12948340.png)
![2-Methyl-2-azabicyclo[2.2.1]heptan-5-one](/img/structure/B12948348.png)
![3-Ethoxy-4-(5-trifluoromethyl-thieno[2,3-d]pyrimidin-4-ylamino)-benzamide](/img/structure/B12948359.png)


